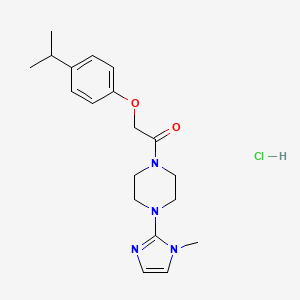
2-(4-isopropylphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isopropylphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a complex organic compound. It finds applications in various scientific research fields, particularly in chemistry, biology, and medicine, due to its unique structural features and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropylphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride typically involves multi-step organic reactions. A common route might begin with the preparation of 4-isopropylphenol, followed by its conversion into 4-isopropylphenoxy acetyl chloride. This intermediate then reacts with 1-(1-methyl-1H-imidazol-2-yl)piperazine under controlled conditions to yield the target compound.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized for higher yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Catalysts may also be employed to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
2-(4-isopropylphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride undergoes various types of chemical reactions:
Oxidation: Oxidative reactions can modify the functional groups, potentially altering the compound's activity or stability.
Reduction: Reduction can be used to modify the imidazole or piperazine rings.
Substitution: Substitution reactions can be utilized to introduce different substituents, affecting the compound's properties and interactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or organic peroxides under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation agents or nucleophiles under appropriate conditions.
Major Products Formed
These reactions can yield a variety of products, including modified derivatives with different functional groups or structural configurations. The specific products depend on the reagents and conditions used.
科学的研究の応用
2-(4-isopropylphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is employed in numerous scientific research domains:
Chemistry: Studied for its unique reactivity and potential as a building block in organic synthesis.
Biology: Investigated for its effects on biological systems, including enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific molecular pathways in diseases.
Industry: Used in the development of new materials or as an intermediate in the synthesis of more complex compounds.
作用機序
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: It interacts with specific proteins or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, potentially leading to altered cellular functions or responses.
類似化合物との比較
Similar Compounds
2-(4-isopropylphenoxy)-1-(4-(1H-imidazol-2-yl)piperazin-1-yl)ethanone
2-(4-ethoxyphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone
2-(4-isopropylphenoxy)-1-(4-(2-methyl-1H-imidazol-1-yl)piperazin-1-yl)ethanone
Highlighting Uniqueness
The unique feature of 2-(4-isopropylphenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This sets it apart from similar compounds, enabling unique interactions and applications.
Hope this serves as a comprehensive overview of this compound
特性
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2.ClH/c1-15(2)16-4-6-17(7-5-16)25-14-18(24)22-10-12-23(13-11-22)19-20-8-9-21(19)3;/h4-9,15H,10-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJOXJSTTXFKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=CN3C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,5-Dimethyl-4-{[(4-nitrophenyl)sulfanyl]methyl}isoxazole](/img/structure/B2468114.png)
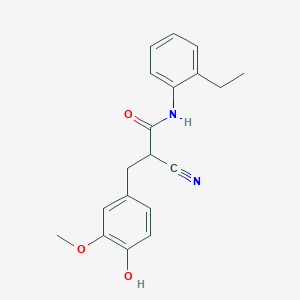
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide](/img/structure/B2468116.png)
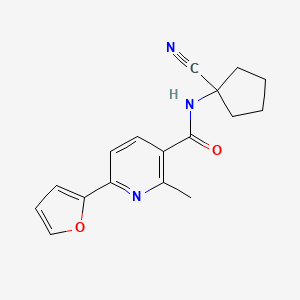
![[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]hydrazine dihydrochloride](/img/structure/B2468119.png)
![4-acetyl-N-[cyano(2-methylphenyl)methyl]benzamide](/img/structure/B2468120.png)
![N-(3-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2468121.png)
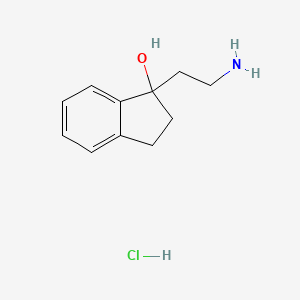
![1-(3-Benzyl-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2468125.png)
![2-chloro-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2468130.png)
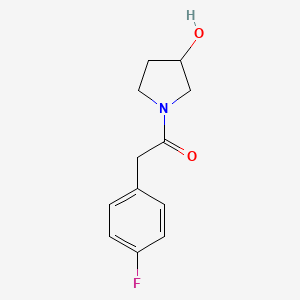
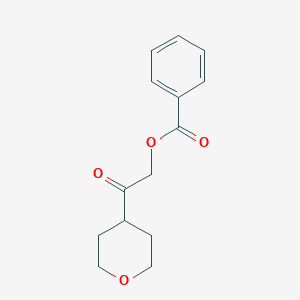
![2-(4-CHLOROPHENOXY)-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]ACETAMIDE](/img/structure/B2468134.png)

